Physical and chemical properties of 2,5-Dibromothiazolo[5,4-b]pyridine
Physical and chemical properties of 2,5-Dibromothiazolo[5,4-b]pyridine
An In-Depth Technical Guide to 2,5-Dibromothiazolo[5,4-b]pyridine: Properties, Reactivity, and Applications
Introduction
2,5-Dibromothiazolo[5,4-b]pyridine is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical research and materials science. Its rigid, planar thiazolo[5,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets.[1] The strategic placement of two bromine atoms at the 2- and 5-positions transforms this molecule into a highly versatile synthetic intermediate.[1] These bromine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the systematic and rapid diversification of the core structure. This capability is paramount in the exploration of structure-activity relationships (SAR) for drug discovery programs.[1]
This guide provides a comprehensive overview of the known physical and chemical properties of 2,5-Dibromothiazolo[5,4-b]pyridine. It delves into its spectroscopic signature, synthetic pathways, and key reactive behaviors. Furthermore, it highlights its proven applications as a foundational building block in the development of targeted therapies, most notably as a precursor to potent and selective kinase inhibitors for oncology research.[1][2][3]
Molecular and Physicochemical Properties
The fundamental properties of 2,5-Dibromothiazolo[5,4-b]pyridine are summarized below. While extensive experimental data on properties like melting point and solubility are not widely published, the available information and predictions based on related structures provide a solid foundation for its use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 2,5-dibromo-[1][2]thiazolo[5,4-b]pyridine | [1] |
| CAS Number | 1440428-02-3 | [1] |
| Molecular Formula | C₆H₂Br₂N₂S | [1] |
| Molecular Weight | 293.97 g/mol | [1] |
| Appearance | Reported as a yellow solid | [1] |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO) and poorly soluble in water. | [4] |
| Storage | Recommended to be stored sealed in a dry environment at 2-8°C for stability. | [1] |
Spectroscopic and Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of 2,5-Dibromothiazolo[5,4-b]pyridine and its derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight of the title compound. High-resolution mass spectrometry (HRMS) can verify its elemental composition, C₆H₂Br₂N₂S.[1] A key diagnostic feature in the mass spectrum is the distinct isotopic pattern created by the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance). While detailed fragmentation analysis is not published, fragmentation of related heterocycles often begins with the loss of substituents followed by the cleavage of the less stable rings.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the substitution pattern. For the parent 2,5-Dibromothiazolo[5,4-b]pyridine, the ¹H NMR spectrum is expected to be simple, showing signals corresponding to the two protons on the pyridine ring. For its derivatives, more complex spectra can be resolved using 2D techniques like COSY and HSQC to definitively assign proton and carbon signals and establish connectivity.[1]
X-ray Crystallography
Synthesis and Reactivity
The utility of 2,5-Dibromothiazolo[5,4-b]pyridine stems from its synthetic accessibility and the differential reactivity of its two bromine atoms, which allows for controlled, stepwise functionalization.
Synthetic Pathways
A common strategy for synthesizing the thiazolo[5,4-b]pyridine scaffold involves the cyclization of a substituted aminopyridine. One established route starts from commercially available 3-amino-5-bromo-2-chloropyridine.[2] This precursor already contains the bromine atom at the future 5-position. Reaction with potassium thiocyanate leads to the formation of the thiazole ring, yielding an amino-bromothiazolo[5,4-b]pyridine intermediate.[2] Subsequent diazotization and bromination, for instance using a Sandmeyer-type reaction with CuBr₂, can then be used to install the second bromine atom at the 2-position.[3]
Chemical Reactivity and Derivatization
The two bromine atoms are the focal points of the molecule's reactivity, enabling a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura Coupling: This is a highly effective method for introducing aryl and heteroaryl groups by reacting the dibromo core with various organoboron reagents (boronic acids or esters).[1] This reaction is fundamental to building the complex molecular architectures required for kinase inhibitors.[2]
-
Stille Coupling: Involving the reaction with organotin reagents, Stille coupling is another powerful tool for forming carbon-carbon bonds, often employed in the synthesis of conjugated polymers.[1]
-
Other Cross-Coupling Reactions: The reactive C-Br bonds can also participate in Sonogashira coupling (to introduce alkynes), Heck coupling (to add alkenes), and Buchwald-Hartwig amination (to form C-N bonds), dramatically expanding the synthetic possibilities.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The bromine atom at the 5-position, being on the electron-deficient pyridine ring, is generally more susceptible to displacement by nucleophiles (such as amines or alkoxides) compared to the bromine at the 2-position on the thiazole ring.[1] This differential reactivity can be exploited for regioselective synthesis, allowing for the stepwise introduction of different functional groups.
Applications in Medicinal Chemistry and Drug Development
The thiazolo[5,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. By functionalizing the 2,5-Dibromothiazolo[5,4-b]pyridine core, researchers can design molecules that fit precisely into the ATP-binding pocket of specific kinases, inhibiting their activity.
The versatility of this scaffold allows it to be adapted to target a wide array of kinases, including:
-
PI3K (Phosphoinositide 3-kinase): The 4-nitrogen of the pyridine ring can act as a key hinge-binding motif.[2][3]
-
c-KIT: Derivatives have been developed to overcome resistance to existing drugs like imatinib in gastrointestinal stromal tumors (GIST).[2]
-
EGFR, ITK, BCR-ABL, RAF, and VEGFR2: The 5-position is frequently functionalized to target the ATP-binding sites of these and other important oncogenic kinases.[1][2]
The ability to readily synthesize a library of analogues from a common dibrominated precursor makes this compound an invaluable tool for optimizing potency, selectivity, and pharmacokinetic properties in drug development campaigns.[1]
Safety and Handling
Specific safety data for 2,5-Dibromothiazolo[5,4-b]pyridine is not extensively documented. However, based on its structure as a halogenated, nitrogen- and sulfur-containing aromatic heterocycle, standard laboratory precautions for handling chemical reagents are required.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[6][7]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7]
-
Fire Safety: While not explicitly classified, related compounds can be flammable. Keep away from heat, sparks, and open flames.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
2,5-Dibromothiazolo[5,4-b]pyridine is a high-value, versatile building block with well-defined chemical reactivity. Its robust core structure and strategically positioned bromine atoms provide a reliable platform for the synthesis of complex molecules through a variety of proven cross-coupling methodologies. Its most prominent role is in medicinal chemistry, where it serves as a foundational scaffold for the development of next-generation kinase inhibitors aimed at treating cancer and other diseases. The continued exploration of this compound's reactivity and its application in novel molecular designs promises to yield further advances in both drug discovery and materials science.
References
- Benchchem. (n.d.). 2,5-Dibromothiazolo[5,4-b]pyridine | CAS 1440428-02-3.
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Kim, S., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(19), 4536. Available at: [Link]
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ResearchGate. (n.d.). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Retrieved from [Link]
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Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4701. Available at: [Link]
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ResearchGate. (n.d.). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Retrieved from [Link]
- BOC Sciences. (n.d.). MSDS of 2-Bromo-thiazolo[5,4-B]pyridine.
- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
- MedchemExpress.com. (n.d.). Safety Data Sheet - 2,4-Dibromothiazole.
- PENTA. (2024). Pyridine - SAFETY DATA SHEET.
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ResearchGate. (n.d.). (PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Retrieved from [Link]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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